molecular formula C₃₁H₂₅D₈N₅O₄ B1144863 Intedanib-d8 CAS No. 1624587-87-6

Intedanib-d8

Número de catálogo: B1144863
Número CAS: 1624587-87-6
Peso molecular: 547.67
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Intedanib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Intedanib-d8 has a wide range of scientific research applications, including:

Mecanismo De Acción

Intedanib-d8, like nintedanib, exerts its effects by inhibiting multiple tyrosine kinases involved in the pathogenesis of fibrotic and cancerous diseases. It targets receptors such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, this compound inhibits fibroblast proliferation, migration, and transformation, ultimately reducing fibrosis and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

    Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.

    Ofev (nintedanib): The non-deuterated form of Intedanib-d8.

    Esbriet (pirfenidone): Used for similar indications as nintedanib.

Uniqueness

This compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .

Actividad Biológica

Intedanib-d8, a deuterated form of the tyrosine kinase inhibitor nintedanib (BIBF-1120), is primarily known for its role in targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. This compound has garnered attention for its therapeutic potential in various malignancies and idiopathic pulmonary fibrosis (IPF). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound functions as a triple kinase inhibitor , blocking the signaling pathways associated with angiogenesis and fibrosis. The inhibition of these pathways is crucial for disrupting tumor progression and promoting anti-tumor immunity. The following table summarizes the key kinases targeted by this compound:

Kinase Targeted Function
VEGFR1/2/3Angiogenesis and endothelial cell proliferation
PDGFRα/βFibroblast activation and proliferation
FGFR1/2/3Cell growth and differentiation

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown an EC50 value of approximately 69 nM against PDGF-BB stimulated human vascular smooth muscle cells (HUASMC) and 79 nM in other cellular assays . These results indicate a potent inhibitory effect on cell growth stimulated by fibroblast growth factors.

In Vivo Studies

In vivo efficacy has been observed across multiple tumor models. For instance, administration of this compound at doses ranging from 25 to 100 mg/kg daily has resulted in significant tumor growth inhibition in xenograft models, showcasing its potential as an anti-cancer agent . Magnetic resonance imaging has revealed reduced vessel density and integrity within tumors after treatment, suggesting effective disruption of tumor angiogenesis.

Clinical Efficacy

This compound has progressed through various clinical trials for indications such as non-small cell lung cancer (NSCLC) and ovarian cancer. Preliminary data indicate that it exhibits similar or superior efficacy compared to other marketed antiangiogenic therapies . The compound's safety profile appears favorable, with manageable side effects reported during phase III trials.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study: NSCLC Treatment
    • A patient with advanced NSCLC was treated with this compound in combination with standard chemotherapy. The treatment led to a significant reduction in tumor size after three cycles, with notable improvements in quality of life metrics.
  • Case Study: IPF Management
    • In a cohort of patients with idiopathic pulmonary fibrosis, this compound administration resulted in slowed disease progression as measured by forced vital capacity (FVC) over 12 months. Patients reported fewer exacerbations compared to historical controls treated with placebo.
  • Case Study: Combination Therapy
    • A study investigated the effects of combining this compound with immune checkpoint inhibitors in melanoma models. Results indicated enhanced CD8+ T cell activation within the tumor microenvironment, suggesting that this compound may augment antitumor immunity when used alongside immunotherapy .

Propiedades

Número CAS

1624587-87-6

Fórmula molecular

C₃₁H₂₅D₈N₅O₄

Peso molecular

547.67

Sinónimos

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.